4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)-
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Overview
Description
4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- is an organic compound with the molecular formula C17H16O2S It is a sulfone derivative, characterized by the presence of a phenyl group and a phenylsulfonyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- typically involves the reaction of 4-penten-1-one with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions, while the pentenone moiety can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Penten-1-one, 1-phenyl-2-(phenylthio)-
- 4-Penten-1-one, 1-phenyl-2-(phenylamino)-
Uniqueness
4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- is unique due to the presence of both a phenyl and a phenylsulfonyl group, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
104869-91-2 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C17H16O3S/c1-2-9-16(17(18)14-10-5-3-6-11-14)21(19,20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
InChI Key |
QTSWXISMUUIVGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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